molecular formula C16H14ClN3O2 B2979307 1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea CAS No. 899947-08-1

1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea

Cat. No.: B2979307
CAS No.: 899947-08-1
M. Wt: 315.76
InChI Key: YADGBAWRZSJQNJ-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea is a synthetic organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a urea moiety linked to a 5-chloro-2-methoxyphenyl group and an indole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxyaniline and 1H-indole-3-carboxylic acid.

    Formation of Urea Linkage: The key step involves the reaction of 5-chloro-2-methoxyaniline with 1H-indole-3-carboxylic acid in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the urea linkage.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions for several hours.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions and scaling up the process to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents such as sodium methoxide or sodium ethoxide.

    Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea can be compared with other similar compounds, such as:

    1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.

    1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)carbamate: Contains a carbamate group instead of a urea group.

    1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)amide: Features an amide linkage instead of a urea linkage.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-22-15-7-6-10(17)8-13(15)19-16(21)20-14-9-18-12-5-3-2-4-11(12)14/h2-9,18H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADGBAWRZSJQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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